![molecular formula C10H8N2O3 B1280066 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid CAS No. 57073-56-0](/img/structure/B1280066.png)

2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

Descripción general

Descripción

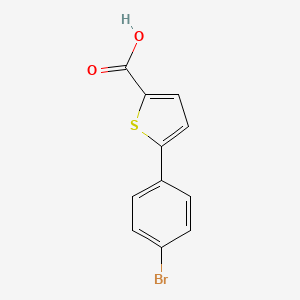

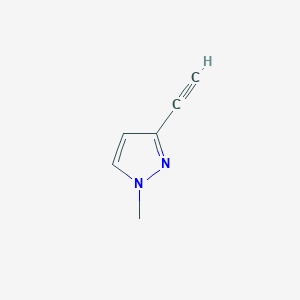

The compound 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a heterocyclic scaffold that is part of a broader class of pyrido[1,2-a]pyrimidines. These compounds are of significant interest due to their potential biological activities, including analgesic and antiviral properties. The core structure consists of fused pyridine and pyrimidine rings with various substituents that can be modified to optimize biological properties.

Synthesis Analysis

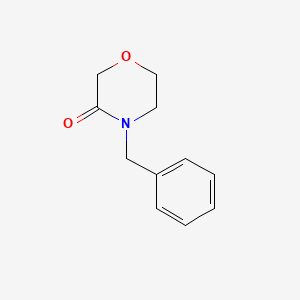

The synthesis of related heterocyclic scaffolds has been described in several studies. For instance, an efficient synthesis of methyl-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is reported, highlighting the versatility of the synthesis in introducing different substituents on the pyrido-fused ring . Another study details the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which involves the reaction of benzylamines with ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . These methods provide a foundation for the synthesis of the specific compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a closely related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, was determined, revealing two conjugated aromatic rings that are almost coplanar . This structural information is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrido[1,2-a]pyrimidine derivatives has been explored in various contexts. The methylation of the pyridine moiety has been studied as a means to enhance analgesic properties . Additionally, the Combes-type reaction has been used to generate a library of fused pyridine-4-carboxylic acids, demonstrating the compounds' ability to undergo combinatorial transformations . These reactions are indicative of the potential versatility of this compound in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of covalent hydrates and the degree of hydration have been measured for pyrimidine-5-carboxylic acid derivatives, which can provide insights into the solubility and stability of these compounds . The interaction with DNA has also been studied, with findings suggesting that certain derivatives may interact with DNA via groove binding, which is mediated by hydrogen bonds . These properties are essential for the development of pharmaceutical applications.

Aplicaciones Científicas De Investigación

Chemical Modification for Biological Properties

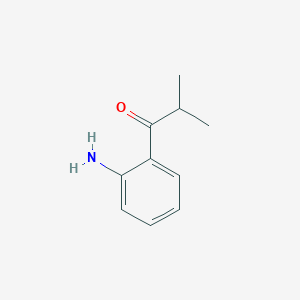

The chemical modification of pyridine moiety in molecules like 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid has been explored to optimize biological properties. Research targets were synthesized to enhance analgesic properties by altering the position of the methyl group in the pyridine moiety of pyrido[1,2-a]pyrimidine nucleus (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis for Analgesic Properties

Another study synthesized N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine-3-carboxamides. The structure was confirmed by elemental analysis and NMR 1Н spectroscopy, and their analgesic properties were investigated using the "acetic acid writhings" model (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).

Interaction with DNA

A study on 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride, an important intermediate for synthesizing biologically active compounds, showed its potential interaction with DNA through a groove mode of binding (Zhang, Huang, Cai, Xu, & Sun, 2013).

Antiviral Activity

The synthesis of dialkylaminoalkylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids as potential antiviral agents was studied. Their structure and antiviral activity in relation to herpes and coronavirus were examined (Ukrainets, Bereznyakova, & Turaibei, 2008).

Synthesis for Anti-Atherosclerotic Effects

The synthesis of 9-substituted-pyrido[1,2-a]pyrimidines and their antiatherosclerotic effects were described in a study. One compound, in particular, demonstrated favorable effects (Hermecz, Meszaros, Vasvári-Debreczy, Horváth, Virág, & Sipos, 1980).

Facile Synthesis for Therapeutic Candidates

A study focused on synthesizing hydrazide-hydrazones with pyrimidine constituents for possible development as therapeutic candidates. These compounds could be promising for anti-plasmodial activity research (Ajani, Owolabi, Jolayemi, Audu, & Ogunleye, 2019).

Mecanismo De Acción

Target of Action

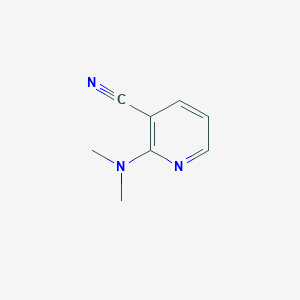

The primary target of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiretroviral therapies .

Mode of Action

The compound interacts with the active site of the HIV-1 integrase. The keto oxygen atom at the C-4 position and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the integration of the viral genome into the host cell’s DNA .

Biochemical Pathways

The inhibition of the HIV-1 integrase disrupts the viral replication cycle. Specifically, it prevents the integration step, which is necessary for the virus to replicate its genetic material and produce new virus particles . This disruption of the viral life cycle results in a decrease in viral load and a slowdown in the progression of the disease .

Result of Action

The primary result of the action of this compound is the inhibition of HIV-1 replication. In vitro studies have shown that compounds in this series display moderate inhibitory properties against the HIV-1 virus . This leads to a decrease in viral load, potentially slowing the progression of the disease .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-5-8(13)12-4-2-3-7(10(14)15)9(12)11-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVRHHMREUOGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491812 | |

| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57073-56-0 | |

| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57073-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)